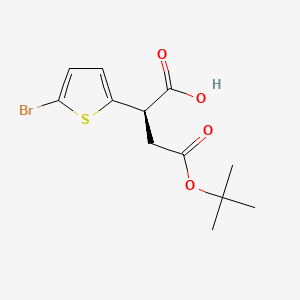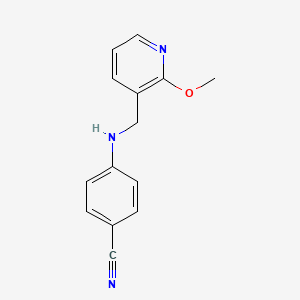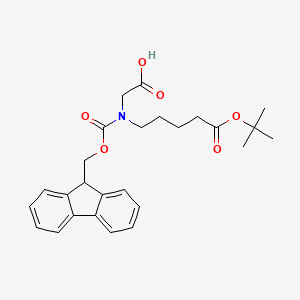
N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pentyl Chain: The protected glycine is then reacted with a tert-butyl ester of a pentanoic acid derivative to introduce the pentyl chain. This reaction is typically carried out under basic conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors would facilitate the efficient production of the compound.
化学反応の分析
Types of Reactions
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Deprotected Glycine Derivative: Removal of the Fmoc group yields the free amino derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
科学的研究の応用
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and proteins, where the Fmoc group protects the amino group during chain elongation.
Biology
Bioconjugation: It can be used in the preparation of bioconjugates for studying protein-protein interactions and other biological processes.
Medicine
Drug Development: The compound may serve as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Material Science: It can be used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
作用機序
The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the selectivity of reactions.
類似化合物との比較
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the pentyl chain, used in peptide synthesis.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Contains a shorter chain, used in similar applications.
Uniqueness
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is unique due to its specific structure, which combines the protective Fmoc group with a pentyl chain, making it suitable for specialized applications in peptide synthesis and bioconjugation.
特性
分子式 |
C26H31NO6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29) |
InChIキー |
LISBIRXDRLHWQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


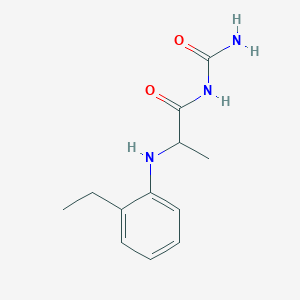
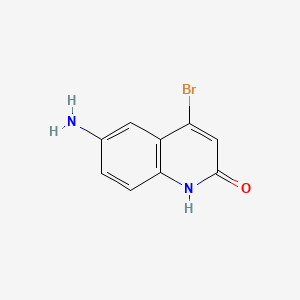

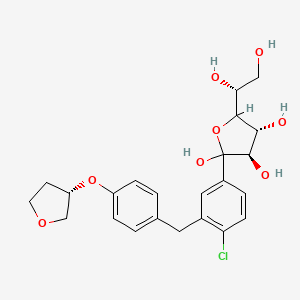
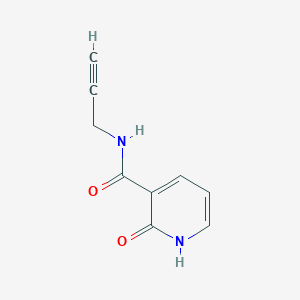

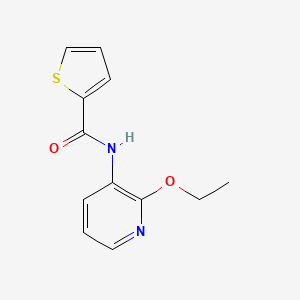
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
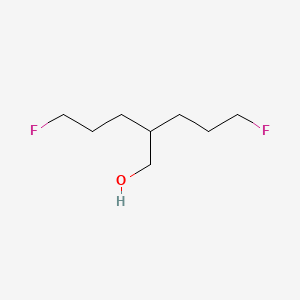

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
